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Compound of Interest

4-bromo-6-fluoroisoquinolin-1(2H)-
Compound Name:
one

Cat. No.: B597698

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental Nuclear Magnetic Resonance (NMR) spectral data for 4-bromo-6-
fluoroisoquinolin-1(2H)-one is not readily available in the public domain as of the last update
of this document. The following guide provides a predictive analysis based on established
principles of NMR spectroscopy and data from analogous structures. It also outlines the
necessary experimental protocols for obtaining and interpreting such data.

Introduction

4-bromo-6-fluoroisoquinolin-1(2H)-one belongs to the isoquinolinone class of heterocyclic
compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in
various biologically active molecules.[1][2] Isoquinoline and its derivatives have demonstrated a
wide range of pharmacological activities, including potential as antitumor, antibacterial, and
antihypertensive agents.[2][3] The introduction of bromine and fluorine atoms can significantly
modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making
this particular derivative a compound of interest for drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural
elucidation of organic molecules.[4][5] This guide details the predicted *H and 3C NMR spectral
data for 4-bromo-6-fluoroisoquinolin-1(2H)-one and provides a comprehensive methodology
for its empirical analysis.
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Predicted NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The
following tables summarize the predicted *H and **C NMR chemical shifts for 4-bromo-6-
fluoroisoquinolin-1(2H)-one. These predictions are derived from the analysis of substituent
effects (electronegativity, resonance, and inductive effects) and comparison with structurally

related compounds.

Table 1: Predicted *H NMR Spectral Data for 4-bromo-6-fluoroisoquinolin-1(2H)-one

. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-3 6.5-6.8 d ~2-3 (JH3-NH)

~9 (JH5-H7), ~2.5
H-5 72-7.4 dd

(JH5-F)

~9 (JH7-H5), ~4.5
H-7 75-77 dd

(JH7-F)
H-8 8.0-8.2 d ~9 (JH8-H7)
N-H (H-2) 10.0 - 12.0 br s

Predicted in a polar aprotic solvent like DMSO-des. Chemical shifts and multiplicities are
estimations and may vary based on solvent and experimental conditions.

Table 2: Predicted 3C NMR Spectral Data for 4-bromo-6-fluoroisoquinolin-1(2H)-one
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Predicted

Carbon Predicted Chemical o Predicted Coupling
Assignment Shift (0, ppm) Lll)ultlpllmty (due to Constant (JCF, Hz)
C-1(C=0) 160 - 165 s

C-3 100 - 105 S

C-4 95-100 S

C-4a 135 - 140 d ~5-10

C-5 115- 120 d ~20-25

C-6 160 - 165 d ~240-250

C-7 110 - 115 d ~20-25

C-8 125 - 130 d ~5-10

C-8a 120 - 125 S

Predicted in a polar aprotic solvent like DMSO-de. The C-F coupling constants are estimations.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument
parameter selection are crucial.

Sample Preparation

e Compound Purity: Ensure the sample of 4-bromo-6-fluoroisoquinolin-1(2H)-one is of high
purity (>95%), as impurities will complicate spectral analysis.

» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
For polar compounds like isoquinolinones, DMSO-ds or Methanol-d« are often good choices.
The choice of solvent will affect the chemical shifts, particularly for exchangeable protons like
the N-H.[6]

e Concentration:
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o For *H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[7]

o For 3C NMR, a higher concentration of 50-100 mg is recommended due to the low natural
abundance of the 13C isotope.[7]

e Procedure:

[e]

Accurately weigh the desired amount of the compound into a clean, dry vial.

o

Add the deuterated solvent (typically 0.6-0.7 mL) using a clean pipette.

[¢]

Gently swirl or vortex the vial to ensure the sample is completely dissolved.[8]

[¢]

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

[e]

Cap the NMR tube securely and label it clearly.[7]

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization
may be required.

* 'H NMR Spectroscopy:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

o

Spectral Width: 12-16 ppm, centered around 6-8 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay (d1): 1-5 seconds.

[e]

Number of Scans: 8-16 scans, depending on the sample concentration.

o

Temperature: 298 K (25 °C).

e 13C NMR Spectroscopy:
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o Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
o Spectral Width: 220-250 ppm, centered around 120-130 ppm.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay (d1): 2 seconds.

o Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise
ratio.

e 2D NMR (Optional but Recommended):
o COSY (Correlation Spectroscopy): To establish H-H coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H
pairs.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H
correlations, crucial for assigning quaternary carbons and piecing together the molecular
fragments.

Visualization of Experimental Workflow

The logical flow from sample handling to final data analysis is a critical process for ensuring
data integrity and accurate structural elucidation.
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Figure 1: NMR Analysis Workflow
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Caption: Logical workflow for NMR sample preparation, data acquisition, and structural
analysis.

Potential Biological Significance

While the specific biological activity of 4-bromo-6-fluoroisoquinolin-1(2H)-one is not
documented, the isoquinolinone core is a privileged scaffold in medicinal chemistry. Derivatives
have been investigated for a multitude of therapeutic applications. For instance, substituted 2H-
isoquinolin-1-ones have been identified as potent inhibitors of Rho-kinase (ROCK), a target for
cardiovascular diseases.[1] Furthermore, the broader family of isoquinoline alkaloids exhibits
significant activities, including antibacterial, antiviral, and anticancer properties.[2][3][9] The
strategic placement of bromo and fluoro substituents on the isoquinolinone ring is a common
strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties.
Therefore, 4-bromo-6-fluoroisoquinolin-1(2H)-one represents a valuable candidate for
biological screening in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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